(R)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-YL)-propionic acid

Description

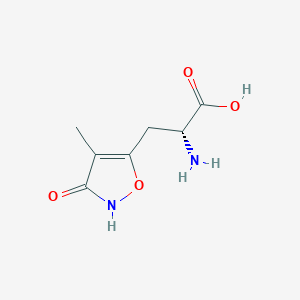

(R)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-YL)-propionic acid is a chiral amino acid derivative featuring an isoxazole ring substituted with hydroxyl (3-position) and methyl (4-position) groups. It is a rare compound listed in catalogs of specialized chemicals and exists as a monohydrate (CAS 210049-09-5) . Its structure distinguishes it from classical ionotropic glutamate receptor (iGluR) ligands like AMPA, which possess a 3-hydroxy-5-methyl substitution pattern on the isoxazole ring . The stereochemistry (R-configuration) and substitution pattern critically influence its pharmacological properties, particularly its interaction with glutamate receptors.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(4-methyl-3-oxo-1,2-oxazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-3-5(13-9-6(3)10)2-4(8)7(11)12/h4H,2,8H2,1H3,(H,9,10)(H,11,12)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKCZEULAPHDJP-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ONC1=O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(ONC1=O)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101168204 | |

| Record name | (αR)-α-Amino-2,3-dihydro-4-methyl-3-oxo-5-isoxazolepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101168204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211191-54-7 | |

| Record name | (αR)-α-Amino-2,3-dihydro-4-methyl-3-oxo-5-isoxazolepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211191-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-Amino-2,3-dihydro-4-methyl-3-oxo-5-isoxazolepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101168204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-YL)-propionic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as isoxazole derivatives and amino acids. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis techniques such as continuous flow reactors. These methods are designed to optimize reaction conditions, reduce production costs, and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-YL)-propionic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the isoxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Applications in Research

- Studying Synaptic Plasticity : AMPA is utilized to investigate long-term potentiation (LTP) and long-term depression (LTD), which are essential mechanisms underlying learning and memory.

- Neurodegenerative Disease Models : Research involving AMPA helps understand conditions such as Alzheimer's disease, where glutamate signaling is disrupted.

Data Table: Key Studies Involving AMPA

Drug Development

AMPA derivatives are being explored for their potential therapeutic effects in various neurological disorders, including:

- Epilepsy : Compounds that modulate AMPA receptor activity may offer new avenues for anticonvulsant therapies.

- Mood Disorders : Research indicates that enhancing AMPA receptor function could alleviate symptoms of depression.

Case Study: AMPA Agonists in Epilepsy Treatment

A study demonstrated that selective AMPA receptor agonists reduced seizure frequency in animal models, suggesting a promising direction for drug development aimed at treating epilepsy.

Protein Interaction Studies

AMPA is used to probe interactions between proteins involved in synaptic transmission, aiding in the understanding of molecular pathways that govern neuronal communication.

Assays for Drug Screening

The compound serves as a critical tool in high-throughput screening assays aimed at identifying novel compounds that can modulate AMPA receptor activity.

Data Table: Applications in Molecular Biology

| Application | Description |

|---|---|

| Protein Interaction Studies | Used to map interactions between glutamate receptors and associated proteins. |

| High-throughput Screening | Facilitates the identification of lead compounds for drug development targeting AMPA receptors. |

Safety Assessments

Research involving AMPA includes evaluating its safety profile and potential neurotoxicity, particularly at high concentrations or prolonged exposure.

Findings on Toxicity

Studies indicate that while AMPA is generally safe at therapeutic doses, excessive activation of AMPA receptors can lead to excitotoxicity, resulting in neuronal damage.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-YL)-propionic acid involves its interaction with specific molecular targets, such as receptors in the nervous system. It can modulate the activity of these receptors, influencing various physiological processes. The pathways involved include signal transduction mechanisms that affect cellular responses.

Comparison with Similar Compounds

Structural and Functional Analogues

AMPA ((S)-2-Amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid)

- Structure : Isoxazole ring with 3-hydroxy and 5-methyl groups; S-configuration.

- Receptor Affinity : Potent agonist at AMPA-type iGluRs, mediating fast excitatory neurotransmission .

- Key Differences :

- Substitution pattern: Target compound has 3-hydroxy-4-methyl vs. AMPA’s 3-hydroxy-5-methyl.

- Stereochemistry: AMPA is S-enantiomer; target compound is R-enantiomer.

- Pharmacological Impact : The methyl group position affects receptor binding. AMPA’s 5-methyl group optimizes interactions with the ligand-binding domain (LBD) of GluA2 subunits, whereas the 4-methyl substitution in the target compound may alter binding kinetics or selectivity .

Isothiazole Analog (Compound 280)

- Structure : Isoxazole replaced with isothiazole (sulfur instead of oxygen); 3-hydroxy-5-methyl substitution .

- Receptor Activity : Acts as a glutamate receptor antagonist, blocking receptors implicated in neurodegenerative diseases .

- Key Differences: Heterocycle substitution (isothiazole vs. Antagonistic vs. agonistic activity compared to AMPA.

ATPO (2-Amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid)

- Structure: Incorporates a tert-butyl group and phosphonomethoxy substituent .

- Receptor Activity: Competitive antagonist at AMPA receptors with nanomolar affinity .

- Key Differences: Bulky tert-butyl and charged phosphonomethoxy groups hinder receptor activation, conferring antagonism. Demonstrates how steric and electronic modifications can invert pharmacological activity (agonist → antagonist).

HomoAMPA (2-Amino-4-(3-hydroxy-5-methylisoxazol-4-yl)butyric acid)

- Structure : Extended carbon chain (4-carbon vs. 3-carbon backbone) .

- Receptor Affinity : Binds to AMPA receptors but with reduced efficacy due to altered side-chain length.

- Key Differences :

- Longer backbone disrupts optimal positioning within the LBD, reducing agonist potency.

Pharmacological and Receptor Binding Data

†Estimated from functional assays.

Key Findings from 3D-QSAR Studies

- Stereochemical Influence : The R-configuration may disrupt hydrogen bonding with critical residues (e.g., Glu705 in GluA2), further differentiating it from the S-configured AMPA .

Biological Activity

(R)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-YL)-propionic acid, also known as (R)-Homoibotenic acid, is a compound of significant interest in neuropharmacology due to its unique structure and biological properties. This article explores its biological activity, mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Characteristics

- IUPAC Name : (2R)-2-amino-3-(4-methyl-3-oxo-1,2-oxazol-5-yl)propanoic acid

- Molecular Formula : C7H10N2O4

- Molecular Weight : 174.17 g/mol

- CAS Number : 211191-54-7

This compound primarily acts as an agonist at the kainate receptor subtype of glutamate receptors. These receptors are integral to excitatory neurotransmission in the central nervous system (CNS). The compound's interaction with these receptors modulates various physiological processes including:

- Neurotransmitter Release : It enhances the release of neurotransmitters such as glutamate, which plays a crucial role in synaptic plasticity and memory formation.

- Calcium Ion Influx : Activation of kainate receptors leads to increased intracellular calcium levels, which are essential for numerous cellular functions including neuronal excitability and signaling pathways.

Biological Activity

The biological activity of this compound has been investigated in various studies:

- Neuroprotective Effects : Research indicates that this compound may provide neuroprotective benefits in models of neurodegenerative diseases by modulating excitotoxicity associated with excessive glutamate signaling .

- Analgesic Properties : In animal models, it has been shown to exhibit analgesic effects, potentially through its action on kainate receptors involved in pain modulation .

- Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions by promoting synaptic plasticity .

Case Study 1: Neuroprotection in Ischemia

In a study focusing on ischemic injury models, the administration of this compound demonstrated a significant reduction in neuronal cell death and improved functional recovery post-injury. This suggests its potential utility in treating stroke and other ischemic conditions .

Case Study 2: Pain Management

A series of experiments evaluated the analgesic effects of the compound in mouse models subjected to acute pain stimuli. Results indicated that this compound significantly reduced pain responses without affecting motor coordination, highlighting its therapeutic promise for pain management .

Comparative Analysis with Similar Compounds

| Compound Name | Receptor Type | Biological Activity | Unique Features |

|---|---|---|---|

| (R)-Homoibotenic Acid | Kainate Receptor | Neuroprotective, Analgesic | High selectivity for GluK receptors |

| AMPA | AMPA Receptor | Excitatory neurotransmission | Broad activity across CNS |

| NBQX | AMPA/Kainate Receptor Antagonist | Analgesic, Anticonvulsant | Non-selective antagonist |

Q & A

Q. What are the common synthetic routes for (R)-2-amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propionic acid and its analogs?

Answer: Synthesis typically involves refluxing precursors with acetic acid or using convergent methods for introducing the amino acid moiety. Key methodologies include:

- Method A : Refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and indole-2-carboxylic acid derivatives in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid .

- Convergent Synthesis : Introducing alkyltetrazolyl groups via stereoselective routes, optimizing substituent size for receptor selectivity (e.g., 2-Me-Tet-AMPA derivatives) .

- Reductive Amination : Using NaBH3CN in methanol for intermediates, followed by acid hydrolysis (e.g., synthesis of thiazole-linked amino acids) .

Q. Table 1: Synthetic Methods Comparison

Q. Which glutamate receptor subtypes does this compound target?

Answer: The compound interacts primarily with ionotropic glutamate receptors, particularly AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate subtypes:

- AMPA Receptors : Acts as a partial agonist or antagonist depending on stereochemistry (e.g., (S)-APPA vs. (R)-APPA) .

- GluR5 Subtype : Shows high selectivity and potency (EC50 = 0.13 µM) in calcium imaging assays, surpassing AMPA in specificity .

- NMDA Receptor Independence : No significant binding to NMDA receptors, as confirmed by electrophysiological assays .

Advanced Research Questions

Q. How do enantiomers of this compound differ in pharmacological activity?

Answer: Enantiomeric resolution reveals stark differences:

- (S)-Enantiomers : Act as full AMPA receptor agonists (e.g., (S)-APPA, EC50 = 230 µM in cortical wedge assays) .

- (R)-Enantiomers : Function as non-NMDA antagonists, competitively inhibiting AMPA-induced depolarization (pKi = 3.54) .

- Structural Basis : X-ray crystallography and docking studies show enantiomer-specific interactions with GluR5’s agonist-binding domain, explaining selectivity .

Q. Table 2: Enantiomer-Specific Activity

Q. What computational approaches optimize its receptor binding and selectivity?

Answer: Advanced modeling techniques include:

- 3D-QSAR : Analyzes steric/electronic effects on AMPA receptor binding affinity using comparative molecular field analysis (CoMFA) .

- Molecular Docking : Predicts interactions with GluR5’s agonist-binding domain, highlighting water-mediated hydrogen bonds as selectivity determinants .

- Watermap Analysis : Identifies displacement of water molecules in binding pockets to enhance ligand-receptor compatibility .

Q. Key Findings :

Q. How can discrepancies between in vitro binding and in vivo effects be resolved?

Answer: Discrepancies arise from blood-brain barrier (BBB) penetration and administration routes:

- In Vitro Limitations : Compounds like AMPA show weak BBB penetration, limiting in vivo activity despite high receptor affinity .

- Intracerebroventricular (i.c.v.) Injection : Bypasses BBB, revealing potent convulsant effects (e.g., ATPA-induced seizures in mice) .

- Subcutaneous (s.c.) vs. Intravenous (i.v.) : Route-dependent efficacy highlights pharmacokinetic optimization needs (e.g., tetrazolyl-glycine’s s.c. potency) .

Q. Experimental Design Recommendations :

Q. What strategies enhance selectivity for GluR5 over other ionotropic receptors?

Answer: Strategies include:

- Ring Expansion : Cycloheptane isoxazolyl analogs (e.g., (S)-4-AHCP) reduce AMPA receptor affinity while enhancing GluR5 potency .

- Phosphonate Moieties : Introduce charged groups (e.g., ATPO) to block AMPA receptor binding .

- Tetrazolyl Substitution : 2-Me-Tet-AMPA derivatives achieve >100-fold selectivity for GluR5 over GluR1-4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.